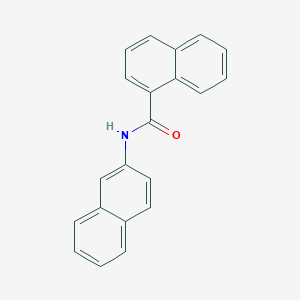

N-(2-Naphthyl)-1-naphthalenecarboxamide

Description

N-(2-Naphthyl)-1-naphthalenecarboxamide belongs to the naphthalenecarboxamide class, characterized by a naphthalene backbone substituted with a carboxamide group. This compound and its derivatives are of significant interest in medicinal chemistry due to their antimicrobial and antimycobacterial properties . The synthesis typically involves microwave-assisted reactions or activation of phenolic groups using agents like triethylamine, yielding derivatives with varying substituents on the phenyl ring .

Properties

Molecular Formula |

C21H15NO |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

N-naphthalen-2-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C21H15NO/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) |

InChI Key |

OIYQVJSFPMKQNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical Properties

Melting points and molecular weights vary significantly with substituents (Table 1):

Key Observations :

Antimicrobial Efficacy :

- Chlorophenyl and nitrophenyl derivatives exhibit potent antimycobacterial activity (MIC < 10 µM) with low cytotoxicity, making them promising drug candidates .

- Methoxyphenyl analogues show moderate antibacterial activity, likely due to reduced membrane permeability from increased hydrophobicity .

- Alkoxy-substituted derivatives (e.g., 12c) demonstrate selective activity against Mycobacterium tuberculosis, highlighting the role of substituent positioning .

Cytotoxicity :

- All analogues in and display negligible cytotoxicity on human cell lines, indicating a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.